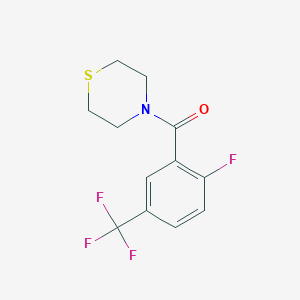
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is an organic compound with the molecular formula C12H11F4NOS and a molecular weight of 293.28 g/mol . This compound features a phenyl ring substituted with fluoro and trifluoromethyl groups, as well as a thiomorpholino group attached to a methanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiomorpholino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone can be compared with similar compounds such as:
(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone: The presence of a methyl group in this compound can influence its steric and electronic properties, leading to different chemical and biological behaviors.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H11F4NOS |
|---|---|
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
[2-fluoro-5-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H11F4NOS/c13-10-2-1-8(12(14,15)16)7-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 |
Clé InChI |
QUFCOLLGBAJIGL-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


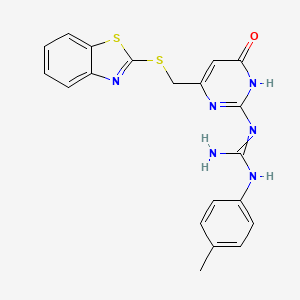

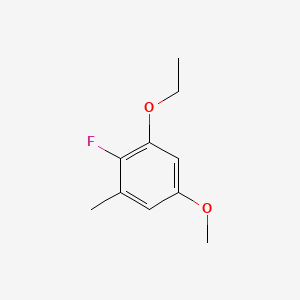

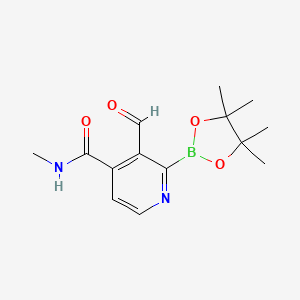
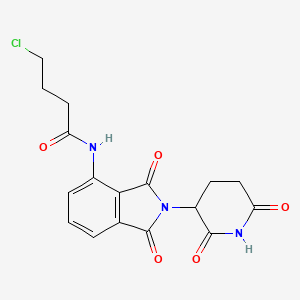
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
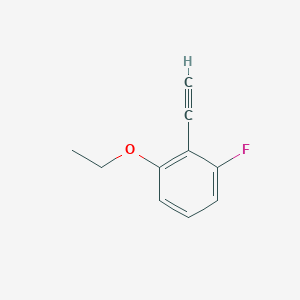
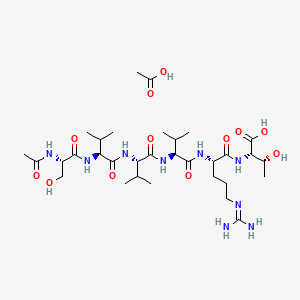
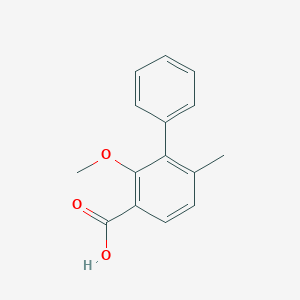
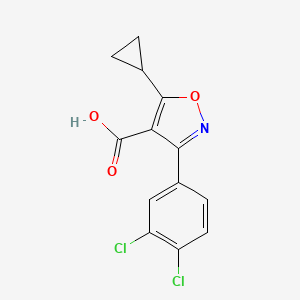
![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)


